N'-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide
Overview
Description
N’-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzene moiety, and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylboronic acid with 3-nitrobenzenecarboximidamide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methanol.
Hydrolysis: Hydrochloric acid, water.
Major Products Formed
Reduction: 3-aminobenzenecarboximidamide.
Substitution: 4-hydroxyphenyl derivative.
Hydrolysis: 4-methoxybenzoic acid and 3-nitrobenzenecarboximidamide.
Scientific Research Applications
N’-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of N’-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylboronic acid: Shares the methoxyphenyl group but lacks the nitro and carboximidamide functionalities.
3-nitrobenzenecarboximidamide: Contains the nitro and carboximidamide groups but lacks the methoxyphenyl moiety.
4-methoxycarbonylphenylboronic acid: Similar structure but with a boronic acid group instead of the carboximidamide.
Uniqueness
N’-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzenecarboximidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-22-13-7-5-10(6-8-13)15(19)23-17-14(16)11-3-2-4-12(9-11)18(20)21/h2-9H,1H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPGXVGSGLVDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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